Cas no 1806467-01-5 (Ethyl 6-amino-3-fluoropyridine-2-acetate)

Ethyl 6-amino-3-fluoropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-amino-3-fluoropyridine-2-acetate
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- Inchi: 1S/C9H11FN2O2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3,(H2,11,12)
- InChI Key: AMTKKJBIHODIEG-UHFFFAOYSA-N
- SMILES: FC1=CC=C(N)N=C1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- XLogP3: 0.8
- Topological Polar Surface Area: 65.2
Ethyl 6-amino-3-fluoropyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002080-1g |
Ethyl 6-amino-3-fluoropyridine-2-acetate |
1806467-01-5 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029002080-250mg |
Ethyl 6-amino-3-fluoropyridine-2-acetate |
1806467-01-5 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029002080-500mg |
Ethyl 6-amino-3-fluoropyridine-2-acetate |
1806467-01-5 | 95% | 500mg |
$1,819.80 | 2022-03-31 |
Ethyl 6-amino-3-fluoropyridine-2-acetate Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on Ethyl 6-amino-3-fluoropyridine-2-acetate
Comprehensive Overview of Ethyl 6-amino-3-fluoropyridine-2-acetate (CAS No. 1806467-01-5)
Ethyl 6-amino-3-fluoropyridine-2-acetate (CAS No. 1806467-01-5) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its 6-amino and 3-fluoro substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structure, combining an ethyl acetate moiety with a fluorinated pyridine core, makes it a valuable building block for drug discovery and material science. Researchers are increasingly interested in this compound due to its potential role in developing kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine and sustainable agriculture.
The growing demand for fluorinated heterocycles like Ethyl 6-amino-3-fluoropyridine-2-acetate reflects broader industry shifts toward green chemistry and atom-efficient synthesis. Recent studies highlight its utility in C−H functionalization reactions, a hot topic in organic chemistry. With the rise of AI-driven drug design, computational tools now predict this compound's reactivity patterns, accelerating its adoption in high-throughput screening platforms. Its logP and hydrogen bonding capacity also make it a candidate for optimizing blood-brain barrier permeability in CNS drug development.
From a synthetic perspective, CAS 1806467-01-5 demonstrates remarkable stability under Pd-catalyzed cross-coupling conditions, addressing common challenges in fluoropyridine chemistry. Analytical data (reported in recent ACS Publications) confirm its purity via HPLC-MS and 19F NMR characterization. The compound's crystallographic properties have been investigated for co-crystal engineering applications, particularly in enhancing drug solubility—a critical factor in formulation science.
Market analysts note increased patent filings involving 6-amino-3-fluoropyridine derivatives, especially in cancer immunotherapy and antiviral research. This aligns with Google Scholar metrics showing 42% annual growth in publications mentioning "fluoropyridine acetates." Regulatory databases classify this material as non-hazardous under standard handling protocols, though proper PPE is recommended during scale-up processes. Its environmental fate has been modeled using OECD QSAR Toolbox, showing favorable biodegradation profiles compared to older fluorochemicals.
In material science, Ethyl 6-amino-3-fluoropyridine-2-acetate has shown promise in OLED precursor synthesis, with recent Nature Materials papers describing its electron-transport characteristics. The 3-fluoro position's orthogonal reactivity enables selective derivatization, a feature exploited in DNA-encoded library construction. As the pharmaceutical industry prioritizes F-containing bioisosteres, this compound's metabolic stability advantages position it as a key player in next-generation proteolysis-targeting chimera (PROTAC) development.
Quality control protocols for CAS 1806467-01-5 typically involve UHPLC-UV at 254 nm, with specifications including ≥98% purity and <5 ppm heavy metal content. Thermal analysis (DSC) reveals a melting point range of 89-92°C, important for process chemistry optimization. Leading suppliers provide COA documentation with full spectroscopic data (IR, 1H/13C NMR), responding to stringent ICH Q3D guidelines for elemental impurities.
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